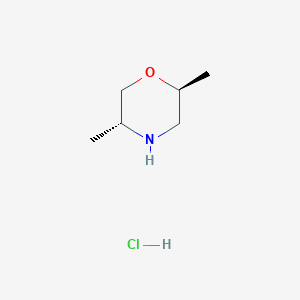

(2S,5R)-2,5-dimethylmorpholine;hydrochloride

Description

Significance of Chiral Heterocycles in Contemporary Organic Synthesis and Materials Science

Chiral heterocycles are organic molecules that contain a ring structure with at least one atom other than carbon and possess a non-superimposable mirror image. nih.govopenaccessjournals.com This "handedness," or chirality, is a fundamental property that is crucial in the design and discovery of new drugs and advanced materials. nih.govyale.edu In the pharmaceutical industry, the different enantiomers (mirror-image forms) of a chiral drug can have vastly different biological activities. One enantiomer may provide the desired therapeutic effect, while the other could be inactive or even toxic. nih.gov Consequently, the ability to synthesize a single, desired enantiomer, a process known as asymmetric synthesis, is a cornerstone of modern medicinal chemistry. nih.govnih.gov

The importance of chirality extends into materials science, where it influences the physical properties of materials, including their optical, electronic, and mechanical characteristics. chiralpedia.com Chiral molecules are integral to the development of advanced technologies such as new types of transistors, solar energy devices, and optical materials that can manipulate polarized light. yale.educhiralpedia.com The unique three-dimensional structure of chiral heterocycles makes them valuable scaffolds for creating complex molecular architectures with specific functions. openaccessjournals.comacs.org Their structural diversity and synthetic versatility allow chemists to design and create novel compounds with groundbreaking properties for a wide range of applications. openaccessjournals.com

The Morpholine (B109124) Moiety as a Privileged Scaffold in Chemical Transformations

The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is frequently described as a "privileged scaffold" in medicinal chemistry. nih.govjchemrev.comnih.govresearchgate.net This designation is due to its common appearance in a wide array of bioactive molecules and approved drugs, where it often contributes to improved biological activity and favorable pharmacokinetic profiles. nih.govnih.gov The inclusion of a morpholine moiety in a drug candidate can enhance properties such as solubility, bioavailability, and metabolic stability. nih.govresearchgate.net

Morpholine and its derivatives are synthetically versatile and can be readily incorporated into larger molecules. nih.gov This accessibility has made them a staple for synthetic chemists in drug discovery projects. nih.govjchemrev.com The morpholine structure is an integral component of the pharmacophore—the essential part of a molecule responsible for its biological activity—for a variety of enzyme inhibitors and receptor ligands. jchemrev.comnih.gov Thoughtfully substituted morpholine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. jchemrev.comjchemrev.com

Overview of (2S,5R)-2,5-Dimethylmorpholine;hydrochloride as a Stereochemically Defined Building Block and Ligand Precursor

This compound is a specific, stereochemically pure version of a disubstituted morpholine. The "(2S,5R)" designation defines the precise three-dimensional arrangement of the two methyl groups on the morpholine ring, indicating a trans configuration. This well-defined stereochemistry is critical, as the spatial arrangement of these groups can dictate how the molecule interacts with other chiral molecules or biological targets.

As a chiral building block, this compound provides a ready-made, enantiomerically pure scaffold for the synthesis of more complex molecules. researchgate.net Its inherent chirality can be transferred to new products during a chemical reaction, a key strategy in asymmetric synthesis. wikipedia.org The synthesis of such highly substituted, optically pure morpholines can be achieved through methods like electrophile-induced cyclization of N-allyl-β-amino alcohols. semanticscholar.org

Furthermore, the nitrogen atom within the morpholine ring allows it to function as a precursor to chiral ligands. Chiral ligands are essential in transition-metal catalysis, where they can control the stereochemical outcome of a reaction, leading to the selective formation of a desired enantiomer. researchgate.net By coordinating to a metal center, ligands derived from (2S,5R)-2,5-dimethylmorpholine can create a chiral environment that directs the approach of reactants, enabling highly enantioselective transformations.

Below are the key identifiers and properties for the hydrochloride salt of this compound.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1639886-53-5 lingyanlab.com |

| Molecular Formula | C6H14ClNO synblock.com |

| Molecular Weight | 151.63 g/mol synblock.com |

| Synonym | (2R,5S)-2,5-Dimethylmorpholine hydrochloride lingyanlab.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S,5R)-2,5-dimethylmorpholine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-5-4-8-6(2)3-7-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIHUHFHYLUKRBX-IBTYICNHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CO1)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN[C@@H](CO1)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1639886-53-5 | |

| Record name | Morpholine, 2,5-dimethyl-, hydrochloride (1:1), (2S,5R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1639886-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Stereospecific Synthesis Methodologies of 2s,5r 2,5 Dimethylmorpholine;hydrochloride

Strategies for Enantiopure Morpholine (B109124) Ring System Construction

The construction of enantiopure morpholine ring systems requires sophisticated synthetic strategies that can control the three-dimensional arrangement of atoms. A variety of methods have been developed, often categorized by how the stereochemistry is introduced and the ring is formed.

One prominent strategy involves the use of palladium-catalyzed reactions. For instance, a concise asymmetric synthesis of cis-3,5-disubstituted morpholines has been developed from enantiomerically pure amino alcohols. The key step is a Pd-catalyzed carboamination reaction between a substituted ethanolamine (B43304) derivative and an aryl or alkenyl bromide, which generates the morpholine products as single stereoisomers. nih.gov Another Pd-catalyzed method is the Tsuji-Trost reaction of vinyloxiranes with amino-alcohols, followed by an in situ iron(III)-catalyzed heterocyclization to yield substituted morpholines with high diastereoselectivity. organic-chemistry.org

Organocatalysis offers another powerful approach. A general, enantioselective synthesis of C2-functionalized morpholines has been developed using an organocatalytic, enantioselective chlorination of aldehydes as a key step. The resulting α-chloroaldehyde is then used in a reductive amination and subsequent base-induced cyclization sequence. nih.gov

Furthermore, electrophile-induced cyclization of optically pure N-allyl-β-aminoalcohols using reagents like bromine can produce chiral morpholines. This method allows for the formation of the morpholine ring with concomitant installation of a functional group that can be further manipulated. semanticscholar.org

These strategies highlight the diverse approaches available for constructing the chiral morpholine core, each offering distinct advantages in terms of substrate scope, efficiency, and stereocontrol.

| Strategy | Key Reaction | Starting Materials | Stereocontrol |

| Palladium-Catalyzed Carboamination | Pd-catalyzed coupling of an amine and an alkene | Enantiopure N-Boc amino alcohols, aryl/alkenyl halides | Substrate-controlled |

| Organocatalysis | Enantioselective α-chlorination of aldehydes | Aldehydes, amines with embedded nucleophiles | Catalyst-controlled |

| Electrophile-Induced Cyclization | Halocyclization | Optically pure N-allyl-β-aminoalcohols | Substrate-controlled |

| Tandem Pd/Fe Catalysis | Tsuji-Trost reaction followed by heterocyclization | Vinyloxiranes, amino-alcohols | Substrate and catalyst-controlled |

Chiral Pool Approaches in the Preparation of (2S,5R)-2,5-Dimethylmorpholine;hydrochloride

Chiral pool synthesis is a highly effective strategy that utilizes readily available, enantiomerically pure natural products as starting materials. mdpi.com This approach is advantageous as the inherent chirality of the starting material is transferred to the target molecule, circumventing the need for asymmetric induction or resolution steps. For the synthesis of (2S,5R)-2,5-dimethylmorpholine, common chiral precursors include α-amino acids and α-hydroxy acids. thieme-connect.comresearchgate.net

A common strategy involves starting with enantiopure amino acids such as (S)-alanine or (R)-serine. For example, a multi-step sequence beginning with an (R)-serine derivative might involve protection of the functional groups, followed by transformations that build the morpholine ring while preserving the original stereocenter. Similarly, enantiopure amino alcohols, which can be derived from amino acids, serve as versatile starting points. nih.gov A four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols has been described, where the stereochemistry is set by the starting material. nih.gov

Another key chiral precursor for (2S,5R)-2,5-dimethylmorpholine is (R)-lactic acid. The synthesis leverages the defined stereocenter of the lactic acid to install one of the two stereocenters in the final morpholine ring, with the second being established through subsequent diastereoselective reactions.

| Chiral Pool Precursor | Target Stereoisomer |

| (R)-Lactic Acid | (2S,5R)-2,5-dimethylmorpholine |

| (S)-Alaninol | (S,S)-3,5-dimethylmorpholine |

| (R)-Serine | Chiral Morpholines |

| Enantiopure Amino Alcohols | cis-disubstituted Morpholines nih.gov |

Asymmetric Synthetic Routes to this compound and its Stereoisomers

Asymmetric synthesis aims to create a specific enantiomer of a chiral molecule by introducing chirality in a controlled manner. These methods can be broadly categorized into direct cyclization strategies and multistep convergent or divergent pathways.

Direct cyclization strategies involve the formation of the morpholine ring in a single key step that also establishes the desired stereochemistry. One powerful method involves the stereoselective ring-opening of activated aziridines with haloalcohols. This reaction typically proceeds via an SN2-type mechanism, where a Lewis acid promotes the opening of the aziridine (B145994) ring by the alcohol nucleophile. The resulting intermediate can then undergo intramolecular cyclization to form the morpholine ring. thieme-connect.com

Another direct approach is the intramolecular cyclization of N-tethered alkenols. For instance, a palladium-catalyzed hydroamination reaction has been used as the key step in a stereoselective synthesis of 2,5-disubstituted morpholines. This process starts with carbamate-protected aziridines, which are opened by an unsaturated alcohol. The resulting aminoalkene then undergoes the palladium-catalyzed hydroamination to form the morpholine ring as a single diastereomer in excellent yield. rsc.org

Multistep syntheses offer flexibility in constructing complex molecules like (2S,5R)-2,5-dimethylmorpholine. These pathways can be designed in a convergent or divergent manner.

A convergent synthesis involves preparing different fragments of the molecule separately and then coupling them together near the end of the synthesis. researchgate.net For morpholine synthesis, this could involve the reaction of an enantiopure epoxide with an enantiopure amino alcohol. nih.gov This strategy, for example, has been used for the enantio- and diastereoselective synthesis of trans-2,5-disubstituted morpholine derivatives. The challenge in such routes often lies in achieving regioselective activation of one hydroxyl group over another in the resulting amino diol intermediate to facilitate ring closure. nih.gov

A divergent synthesis starts from a common intermediate that is elaborated into a variety of different target molecules. acs.org A synthesis of substituted morpholines has been developed using a 2-tosyl-1,2-oxazetidine as a key building block. Reaction with various nucleophiles, such as α-formyl carboxylates, leads to morpholine hemiaminals which can then be divergently elaborated to access a range of polysubstituted morpholine derivatives. acs.orgnih.gov This modular approach is valuable for creating libraries of related compounds for structure-activity relationship studies.

Purification and Isolation Techniques for Enantiomerically Pure Morpholine Derivatives

The purification and isolation of the target enantiomer in a pure form are critical steps in any stereoselective synthesis. Several techniques are employed to separate enantiomers or diastereomers and to purify the final product.

Chiral resolution is a classical method used to separate a racemic mixture. wikipedia.org This process involves reacting the racemic morpholine with a chiral resolving agent, such as tartaric acid or brucine, to form a pair of diastereomeric salts. wikipedia.orglibretexts.org Since diastereomers have different physical properties, they can be separated by techniques like fractional crystallization. wikipedia.org After separation, the resolving agent is removed to yield the individual, enantiomerically pure morpholines. libretexts.orgyoutube.com

Chromatographic methods are also widely used. Chiral column chromatography, particularly High-Performance Liquid Chromatography (HPLC), can directly separate enantiomers. nih.govresearchgate.net This technique uses a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times and thus separation. While effective, preparative chiral HPLC can be costly for large-scale synthesis. nih.gov

Crystallization is a fundamental purification technique. ucc.ie For the target compound, this compound, the final step often involves forming the hydrochloride salt. This not only provides a stable, crystalline solid but can also be a final purification step. Recrystallization of the hydrochloride salt can remove residual impurities, and in some cases, aid in the separation of diastereomeric salts if a resolution step was employed. ucc.iechemrxiv.org The choice of solvent for crystallization is crucial for obtaining high purity and yield. mdpi.com

| Technique | Principle | Application |

| Chiral Resolution | Formation of separable diastereomeric salts from a racemic mixture. wikipedia.org | Separation of racemic morpholines. libretexts.org |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. researchgate.net | Analytical and preparative separation of enantiomers. nih.gov |

| Crystallization/Recrystallization | Purification based on differences in solubility of the compound and impurities. ucc.ie | Final purification of the hydrochloride salt, removal of process impurities. chemrxiv.org |

Applications of 2s,5r 2,5 Dimethylmorpholine;hydrochloride in Advanced Organic Synthesis

Role as a Chiral Building Block in Multistep Organic Transformations

(2S,5R)-2,5-Dimethylmorpholine;hydrochloride serves as a versatile chiral synthon, providing a pre-defined stereochemical framework that can be elaborated into more complex structures. The use of such chiral building blocks, often derived from the "chiral pool," is a cornerstone of modern enantioselective synthesis, allowing for the efficient construction of enantiomerically pure target molecules. nih.govnih.gov

The defined stereochemistry of (2S,5R)-2,5-dimethylmorpholine is crucial for its application in the enantioselective synthesis of complex molecules, particularly those with multiple stereocenters. The cis relationship of the two methyl groups influences the facial selectivity of reactions at other positions of the ring or on substituents attached to it. While specific examples detailing the use of this exact isomer are not extensively documented in publicly available literature, the principle of using chiral heterocycles to direct the stereochemical outcome of subsequent reactions is well-established. For instance, related chiral morpholine (B109124) and pyrrolidine (B122466) derivatives have been instrumental in the synthesis of natural products and pharmaceutical agents. nih.gov The fixed conformation of the morpholine ring can effectively shield one face of the molecule, directing incoming reagents to the opposite face and thereby ensuring high diastereoselectivity in bond-forming reactions.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. nih.govusm.edumdpi.com this compound can serve as a precursor for the synthesis of more elaborate heterocyclic systems. The secondary amine within the morpholine ring can be functionalized through various reactions, such as N-alkylation, N-acylation, and N-arylation, to introduce additional molecular complexity. Furthermore, ring-opening and ring-transformation reactions, although synthetically challenging, could potentially convert the morpholine scaffold into other heterocyclic systems, such as piperazines or other complex diamines, while retaining the original stereochemical information. The development of synthetic methodologies for the preparation and functionalization of nitrogen heterocycles is an active area of research. researchgate.net

The morpholine scaffold is a key component in numerous advanced chemical entities with a wide range of biological activities. The stereochemistry of substituted morpholines is often a critical determinant of their pharmacological activity. The cis-configuration of (2S,5R)-2,5-dimethylmorpholine, for example, leads to a different spatial arrangement of the methyl groups compared to the trans-isomer, which can significantly impact its interaction with biological targets. While detailed structure-activity relationship (SAR) studies for this specific compound are not widely published, the general importance of stereochemistry in drug design suggests that it is a valuable intermediate for the synthesis of novel therapeutic agents.

The following table provides examples of how chiral morpholine scaffolds, in general, are utilized in the synthesis of biologically active compounds, illustrating the potential applications for the (2S,5R)-2,5-dimethylmorpholine core.

| Chiral Morpholine Application | Resulting Complex Molecule Type | Significance |

| Asymmetric Synthesis of Alkaloids | Polycyclic Nitrogen-Containing Natural Products | Many alkaloids exhibit potent biological activity. |

| Synthesis of Kinase Inhibitors | Targeted Anticancer Agents | The morpholine moiety can improve solubility and binding affinity. |

| Preparation of CNS-active drugs | Neurotransmitters receptor modulators | The rigid structure can provide selectivity for specific receptor subtypes. |

This table is illustrative and based on the general applications of chiral morpholines.

Development and Application in Asymmetric Catalysis

A significant application of chiral molecules like (2S,5R)-2,5-dimethylmorpholine is in the field of asymmetric catalysis, where they can be used to create chiral ligands that coordinate to a metal center. These chiral metal complexes can then catalyze reactions to produce an excess of one enantiomer of the product. nih.gov

The synthesis of chiral ligands for asymmetric catalysis is a major focus of modern organic chemistry. nih.govresearchgate.net Chiral diamines and amino alcohols are particularly useful precursors for the synthesis of a variety of ligand classes, including phosphine-containing ligands. researchgate.nettcichemicals.com (2S,5R)-2,5-dimethylmorpholine, with its secondary amine functionality and defined stereochemistry, is a suitable candidate for derivatization into chiral ligands. For example, the nitrogen atom can be functionalized with a phosphine-containing group to create a P,N-ligand. The synthesis of such ligands often involves a straightforward reaction between the chiral amine and a suitable phosphine (B1218219) precursor.

The table below outlines a general synthetic approach for the preparation of a hypothetical chiral phosphine ligand from (2S,5R)-2,5-dimethylmorpholine.

| Step | Reaction | Reagents | Product Type |

| 1 | Deprotonation of the secondary amine | Strong base (e.g., n-BuLi) | Lithium amide |

| 2 | Nucleophilic substitution | Chlorodiphenylphosphine (Ph2PCl) | Chiral aminophosphine (B1255530) ligand |

This table represents a generalized synthetic route.

The stereochemistry of a chiral ligand is paramount in determining the enantioselectivity of a catalytic reaction. The chiral environment created by the ligand around the metal center dictates the pathway of the reaction, favoring the formation of one enantiomer over the other. The cis-stereochemistry of (2S,5R)-2,5-dimethylmorpholine would result in a specific three-dimensional arrangement of the ligand when coordinated to a metal. This, in turn, would influence the binding of the substrate and the subsequent bond-forming steps.

While no specific catalytic data for ligands derived from (2S,5R)-2,5-dimethylmorpholine are available in the searched literature, the performance of analogous chiral ligands in asymmetric hydrogenation is well-documented. rsc.orgnih.govsemanticscholar.org The following table presents hypothetical data to illustrate how the enantiomeric excess (% ee) of a product in an asymmetric hydrogenation reaction might be influenced by the choice of a chiral ligand.

| Catalyst System | Substrate | Product | Enantiomeric Excess (% ee) |

| Rh(I) / (2S,5R)-dimethylmorpholine-derived P,N-ligand | Methyl (Z)-α-acetamidocinnamate | N-Acetyl-L-phenylalanine methyl ester | >95% (hypothetical) |

| Rh(I) / Achiral Ligand | Methyl (Z)-α-acetamidocinnamate | N-Acetyl-phenylalanine methyl ester | 0% (racemic) |

This table contains hypothetical data to illustrate the concept of enantioselectivity.

Mechanistic Studies of Ligand-Metal Coordination in Catalytic Cycles

There is a notable lack of specific studies detailing the coordination chemistry of (2S,5R)-2,5-dimethylmorpholine as a ligand with various transition metals in catalytic cycles. While it is generally understood that as a chiral secondary amine, it possesses the potential to act as a bidentate or monodentate ligand, coordinating to a metal center through its nitrogen and oxygen atoms, specific mechanistic investigations are not prominently reported.

The catalytic activity of related chiral morpholine derivatives suggests that the stereochemistry of the ligand is crucial for inducing asymmetry in the transition state of a catalytic reaction. The cis-configuration of the methyl groups in the (2S,5R) isomer would create a specific chiral environment around the metal center. This environment would dictate the facial selectivity of substrate approach, leading to the preferential formation of one enantiomer of the product. However, without specific experimental or computational studies on (2S,5R)-2,5-dimethylmorpholine complexes, any detailed mechanistic discussion remains speculative.

Applications in Stereoselective Bond-Forming Reactions (e.g., C-C, C-N, C-O bond formations)

Detailed and specific examples of the application of this compound as a ligand in stereoselective carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bond-forming reactions are not well-documented in the surveyed literature. The broader class of chiral morpholines has been explored in asymmetric catalysis, but specific data on yields, enantiomeric excess (ee), and reaction conditions for this particular ligand are not available to be compiled into the requested data tables.

For instance, in the realm of C-C bond formation , chiral ligands are instrumental in reactions like asymmetric aldol (B89426) additions, Michael additions, and allylic alkylations. The (2S,5R)-2,5-dimethylmorpholine ligand could theoretically be employed in such transformations, but published research to this effect is scarce.

Similarly, for C-N and C-O bond-forming reactions , such as asymmetric aminations, hydroaminations, and etherifications, chiral ligands are essential for achieving high enantioselectivity. While there is extensive research on various other chiral ligands for these transformations, the specific contribution of (2S,5R)-2,5-dimethylmorpholine has not been a significant focus of published studies.

Due to the absence of specific research data, the creation of interactive data tables detailing research findings for the applications of this compound in these stereoselective reactions is not feasible at this time.

Theoretical and Computational Investigations Pertaining to 2s,5r 2,5 Dimethylmorpholine;hydrochloride

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to characterizing the three-dimensional structure and electronic properties of (2S,5R)-2,5-dimethylmorpholine. These calculations can predict with high accuracy the bond lengths, bond angles, and dihedral angles that define the molecule's preferred conformation. For the cis-2,5-dimethylmorpholine scaffold, the chair conformation is typically the most stable, and computational models can quantify the energetic differences between various conformations.

The electronic structure of the molecule is described by its molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting propensity. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity and stability. irjweb.com A smaller gap generally suggests higher reactivity.

For molecules containing the dimethylmorpholine framework, calculations are often performed using functionals like B3LYP with a basis set such as 6-31G(d,p). While specific computational studies on the hydrochloride salt are not widely available, the protonation of the nitrogen atom would be expected to significantly influence the electronic properties, particularly by lowering the energy of the molecular orbitals.

Table 1: Calculated Geometrical Parameters for (2S,5R)-2,5-dimethylmorpholine (Illustrative) This table presents hypothetical data for illustrative purposes, as specific computational results for this compound are not readily available in the searched literature.

| Parameter | Value |

|---|---|

| C2-N Bond Length (Å) | 1.47 |

| C5-N Bond Length (Å) | 1.47 |

| C-O Bond Length (Å) | 1.43 |

| C-C Bond Length (Å) | 1.53 |

| C-N-C Bond Angle (°) | 110.5 |

| C-O-C Bond Angle (°) | 111.0 |

Table 2: Calculated Electronic Properties of (2S,5R)-2,5-dimethylmorpholine (Illustrative) This table presents hypothetical data for illustrative purposes, as specific computational results for this compound are not readily available in the searched literature.

| Property | Value (eV) |

|---|---|

| HOMO Energy | -9.5 |

| LUMO Energy | 1.2 |

| HOMO-LUMO Gap | 10.7 |

| Dipole Moment (Debye) | 1.9 |

Computational Modeling of Chiral Recognition and Stereoselective Interactions in Chemical Systems

The chirality of (2S,5R)-2,5-dimethylmorpholine is central to its applications, particularly in asymmetric synthesis. Computational modeling is a key tool for understanding how this chirality is expressed in intermolecular interactions, a phenomenon known as chiral recognition. nih.gov Molecular dynamics simulations and docking studies can be employed to model the interaction of the chiral morpholine (B109124) with other chiral molecules, such as substrates or other catalysts. mdpi.com

These computational methods can elucidate the subtle differences in the non-covalent interactions, such as hydrogen bonding and van der Waals forces, that govern the stability of diastereomeric complexes. By calculating the interaction energies of different binding modes, it is possible to predict which stereoisomer will be preferentially formed in a reaction. frontiersin.org This predictive capability is invaluable in the design of stereoselective catalysts and processes.

For instance, computational studies can model the interaction of the chiral morpholine with a prochiral substrate, identifying the transition states leading to the different stereoisomeric products. The relative energies of these transition states determine the enantiomeric excess of the reaction, providing a theoretical basis for the observed stereoselectivity. nih.gov

In Silico Studies of Ligand-Metal Coordination Geometries and Energies in Asymmetric Catalysis

In the realm of asymmetric catalysis, chiral ligands like (2S,5R)-2,5-dimethylmorpholine are often used to create a chiral environment around a metal center. rsc.org Computational chemistry offers powerful tools to investigate the coordination of this ligand to various transition metals. DFT calculations can be used to determine the preferred coordination geometries of the resulting metal complexes, including bond lengths and angles between the metal and the ligand's donor atoms (nitrogen and potentially oxygen). nih.gov

The binding energy of the ligand to the metal center is a critical parameter that can be calculated to assess the stability of the complex. Furthermore, computational models can explore the electronic effects of the ligand on the metal center, which in turn influences the catalytic activity of the complex. anu.edu.au Techniques such as Natural Bond Orbital (NBO) analysis can provide insights into the nature of the metal-ligand bonding.

These in silico studies are instrumental in understanding how the chiral ligand transfers its stereochemical information to the substrate during a catalytic reaction. By modeling the entire catalytic cycle, researchers can identify the key intermediates and transition states, and understand how the ligand's structure dictates the stereochemical outcome of the reaction.

Table 3: Calculated Coordination Properties of a Hypothetical [(2S,5R)-2,5-dimethylmorpholine]-Metal Complex (Illustrative) This table presents hypothetical data for illustrative purposes, as specific computational results for this compound are not readily available in the searched literature.

| Metal | Coordination Geometry | M-N Bond Length (Å) | Binding Energy (kcal/mol) |

|---|---|---|---|

| Pd(II) | Square Planar | 2.05 | -25.8 |

| Rh(I) | Square Planar | 2.10 | -30.2 |

| Ru(II) | Octahedral | 2.15 | -45.5 |

Reaction Mechanism Elucidation via Computational Chemistry Approaches

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. vub.be For reactions involving (2S,5R)-2,5-dimethylmorpholine, either as a reactant, a catalyst, or a ligand, computational methods can map out the entire reaction pathway, from reactants to products, via transition states and intermediates.

By calculating the potential energy surface of a reaction, it is possible to identify the lowest energy pathway and the rate-determining step. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to provide a quantitative measure of the reaction rate. This information is crucial for understanding and optimizing reaction conditions.

In the context of asymmetric catalysis, computational studies can be used to explore competing reaction pathways that lead to different stereoisomers. By comparing the activation energies of these pathways, the stereoselectivity of the reaction can be predicted. frontiersin.org These theoretical investigations provide a molecular-level understanding of how the chiral catalyst controls the stereochemical outcome of the reaction, guiding the development of more efficient and selective catalytic systems. ubc.ca

Table 4: Calculated Activation Energies for a Hypothetical Stereoselective Reaction Catalyzed by a [(2S,5R)-2,5-dimethylmorpholine]-Metal Complex (Illustrative) This table presents hypothetical data for illustrative purposes, as specific computational results for this compound are not readily available in the searched literature.

| Pathway | Transition State Energy (kcal/mol) | Product |

|---|---|---|

| Pathway to (R)-product | 15.2 | (R)-enantiomer |

| Pathway to (S)-product | 17.8 | (S)-enantiomer |

Future Directions and Emerging Research Areas for 2s,5r 2,5 Dimethylmorpholine;hydrochloride

Exploration of Novel and Sustainable Synthetic Methodologies

The development of efficient, stereoselective, and sustainable methods for the synthesis of trans-2,5-disubstituted morpholines, including the (2S,5R) isomer, is a critical area of ongoing research. While classical approaches have been established, future efforts are likely to focus on methodologies that offer improved atom economy, reduced environmental impact, and enhanced stereocontrol.

One promising avenue is the advancement of asymmetric hydrogenation techniques. The use of bisphosphine-rhodium catalysts with a large bite angle has shown success in the synthesis of 2-substituted chiral morpholines, achieving high yields and excellent enantioselectivities (up to 99% ee). rsc.orgnih.govsemanticscholar.org Future research could adapt this methodology for 2,5-disubstituted systems, providing a more direct and atom-economical route to (2S,5R)-2,5-dimethylmorpholine.

Organocatalytic enantioselective halocyclization represents another innovative approach. The use of cinchona alkaloid-derived catalysts in chlorocycloetherification has been demonstrated for the synthesis of chiral 2,2-disubstituted morpholines. rsc.org Extending this strategy to create 2,5-disubstituted morpholines could offer a metal-free and highly enantioselective synthetic pathway.

Furthermore, the development of greener synthetic protocols is a key objective. A recently reported one- or two-step, redox-neutral protocol utilizing inexpensive reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide for the conversion of 1,2-amino alcohols to morpholines presents a significant advancement. chemrxiv.orgchemrxiv.org This method avoids the use of harsh reducing agents and generates less waste compared to traditional methods. chemrxiv.org Future work will likely focus on adapting this sustainable approach for the stereoselective synthesis of (2S,5R)-2,5-dimethylmorpholine.

A comparison of potential synthetic strategies is presented in Table 1.

| Synthetic Methodology | Potential Advantages | Key Research Focus for (2S,5R)-2,5-Dimethylmorpholine |

| Asymmetric Hydrogenation | High atom economy, excellent enantioselectivity | Development of catalysts for 2,5-disubstituted dehydromorpholines |

| Organocatalytic Halocyclization | Metal-free, high enantioselectivity | Adaptation of the methodology for 2,5-disubstituted systems |

| Ethylene Sulfate Protocol | Sustainable, redox-neutral, fewer steps | Stereocontrol in the cyclization step |

Expansion of Catalytic Applications to New Reaction Classes and Substrate Scopes

The chiral nature of (2S,5R)-2,5-dimethylmorpholine makes it an attractive candidate for use as a ligand in asymmetric catalysis or as an organocatalyst itself. While its catalytic potential is not yet fully explored, future research is expected to focus on its application in a wider range of chemical transformations.

Recent studies have highlighted the potential of morpholine-based organocatalysts in reactions such as the 1,4-addition of aldehydes to nitroolefins. nih.gov Although some morpholine-enamines exhibit lower reactivity compared to their pyrrolidine (B122466) counterparts, the unique steric and electronic properties of the (2S,5R)-2,5-dimethylmorpholine scaffold could be leveraged to achieve high diastereo- and enantioselectivity in various carbon-carbon bond-forming reactions. nih.gov Future investigations will likely involve screening this compound as a catalyst in a broader array of asymmetric transformations, including Michael additions, aldol (B89426) reactions, and Mannich reactions.

Moreover, (2S,5R)-2,5-dimethylmorpholine could serve as a chiral ligand for transition metals in a variety of catalytic processes. The nitrogen and oxygen atoms of the morpholine (B109124) ring can coordinate with metal centers, creating a chiral environment that can induce enantioselectivity in reactions such as asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions. Research in this area would involve the synthesis and evaluation of novel metal complexes bearing the (2S,5R)-2,5-dimethylmorpholine ligand.

A key aspect of this research will be the expansion of the substrate scope . Catalyst optimization will be crucial to accommodate a wider range of reactants and to improve the efficiency and selectivity of the catalyzed reactions. nih.gov This could involve modifying the morpholine scaffold to fine-tune its steric and electronic properties.

Integration into Advanced Functional Materials and Supramolecular Assemblies

The incorporation of chiral molecules into materials can impart unique properties, leading to applications in areas such as chiral recognition, separation, and optics. The well-defined stereochemistry of (2S,5R)-2,5-dimethylmorpholine makes it an excellent building block for the construction of chiral functional materials .

One emerging area of interest is the use of chiral molecules to direct the formation of supramolecular assemblies . nih.govmdpi.comresearchgate.netnih.gov The introduction of chiral end groups, such as (2S,5R)-2,5-dimethylmorpholine, into polymers can induce the formation of ordered, helical structures, thereby influencing the material's physical properties. rsc.org Future research could explore the synthesis of polymers and gels functionalized with this chiral morpholine derivative and investigate their self-assembly behavior and potential applications in areas like chiral sensing and catalysis.

The transfer of chirality from the molecular level to the macroscopic level is a key principle in the design of chiral materials. nih.gov By incorporating (2S,5R)-2,5-dimethylmorpholine into the backbone or as pendant groups of polymers, it may be possible to create materials with controlled helical structures and chiroptical properties. These materials could find applications in chiral chromatography, as circularly polarized luminescence emitters, or in asymmetric catalysis.

Development of High-Throughput Screening Methods for Catalyst Discovery and Optimization

The discovery of new catalysts and the optimization of existing ones are often limited by the time-consuming nature of traditional screening methods. The development and application of high-throughput screening (HTS) techniques are therefore crucial for accelerating progress in this field.

Future research will likely focus on adapting existing HTS methods for the rapid evaluation of catalysts based on the (2S,5R)-2,5-dimethylmorpholine scaffold. Techniques such as fluorescence-based assays and circular dichroism spectroscopy can be used to quickly determine the yield and enantiomeric excess of a reaction, allowing for the screening of large libraries of catalysts and reaction conditions. nih.govnih.govresearchgate.netmpg.de

For instance, a novel screening protocol that combines a fluorescent indicator displacement assay to determine concentration and a circular dichroism active Fe(II) complex to determine enantiomeric excess has been developed for α-chiral amines. nih.gov This approach could be modified to screen for the catalytic activity of (2S,5R)-2,5-dimethylmorpholine derivatives in various asymmetric transformations.

Computational modeling will also play a crucial role in the design and optimization of new catalysts. ibs.re.krnih.gov By providing insights into reaction mechanisms and catalyst-substrate interactions, quantum chemical calculations can guide the rational design of more active and selective catalysts based on the (2S,5R)-2,5-dimethylmorpholine framework, thereby reducing the number of experiments required.

Green Chemistry Principles in the Synthesis and Application of Morpholine Derivatives

The integration of green chemistry principles into the entire lifecycle of a chemical product is becoming increasingly important. greenchemistry-toolkit.orgnih.gov For (2S,5R)-2,5-dimethylmorpholine, this encompasses the development of more sustainable synthetic methods and the design of applications that minimize environmental impact.

Future research in the synthesis of this compound will focus on improving atom economy and reducing waste . greenchemistry-toolkit.org This can be achieved through the use of catalytic methods, one-pot reactions, and the avoidance of protecting groups. nih.gov The use of renewable feedstocks and greener solvents, such as N-formylmorpholine, will also be a key consideration. ajgreenchem.com

In terms of applications, the use of (2S,5R)-2,5-dimethylmorpholine as a recoverable and reusable catalyst or ligand would be a significant step towards a more sustainable chemical industry. Immobilizing the catalyst on a solid support, for example, could facilitate its separation from the reaction mixture and allow for its reuse in multiple reaction cycles.

The twelve principles of green chemistry provide a framework for the future development of the synthesis and application of (2S,5R)-2,5-dimethylmorpholine and other chiral morpholine derivatives.

Q & A

Q. What synthetic methodologies are recommended for preparing (2S,5R)-2,5-dimethylmorpholine hydrochloride?

Methodological Answer: Synthesis typically involves constructing the morpholine ring followed by stereoselective introduction of methyl groups. A general approach includes:

Ring Formation : Reacting diethanolamine derivatives with carbonyl compounds under acidic conditions to form the morpholine backbone .

Stereochemical Control : Use chiral catalysts or enantioselective reduction techniques to establish the (2S,5R) configuration. For example, asymmetric hydrogenation of ketones or enzymatic resolution .

Salt Formation : Treat the free base with hydrochloric acid (e.g., 0.2M HCl) to precipitate the hydrochloride salt. Ensure stoichiometric control to avoid impurities .

Q. How can the stereochemistry of (2S,5R)-2,5-dimethylmorpholine hydrochloride be confirmed?

Methodological Answer : Combine multiple analytical techniques:

X-ray Crystallography : Resolve absolute configuration using SHELX software for refinement .

Chiral HPLC : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with UV detection. Retention times should match authentic standards .

NMR Spectroscopy : Analyze coupling constants (e.g., ) and NOE correlations to confirm spatial arrangement .

Q. Example NMR Data :

- H NMR (D₂O): δ 3.85 (m, 2H, morpholine H), 2.65 (m, 2H, CH₂), 1.45 (d, J = 6.5 Hz, 6H, CH₃).

Advanced Research Questions

Q. How should researchers address contradictions in pharmacological data for (2S,5R)-2,5-dimethylmorpholine hydrochloride?

Methodological Answer : Discrepancies often arise from assay variability or model specificity. Mitigation strategies include:

Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 for receptor binding) and protocols .

Dose-Response Curves : Compare EC₅₀ values across multiple studies to identify outliers.

Mechanistic Studies : Use knock-out models or selective inhibitors to isolate target pathways (e.g., MAPK signaling for morpholine derivatives) .

Q. Data Contradiction Example :

| Study | IC₅₀ (nM) | Assay Model |

|---|---|---|

| A | 120 ± 15 | HEK293 |

| B | 450 ± 30 | CHO-K1 |

| Resolution: Validate using a third model (e.g., primary neurons) and cross-check receptor expression levels. |

Q. What are the challenges in achieving high enantiomeric excess (ee) during synthesis?

Methodological Answer : Key challenges and solutions:

Racemization : Minimize by avoiding high temperatures during salt formation. Use cold HCl (0–5°C) .

Impurity Carryover : Purify intermediates via column chromatography (SiO₂, CH₂Cl₂:MeOH) before final salt formation .

Catalyst Efficiency : Screen chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation. Optimize pressure (10–50 bar H₂) and solvent (MeOH/THF) .

Q. Example Optimization Table :

| Catalyst | Solvent | ee (%) |

|---|---|---|

| Ru-BINAP | MeOH | 92 |

| Rh-JOSIPHOS | THF | 85 |

Q. What safety protocols are critical for handling (2S,5R)-2,5-dimethylmorpholine hydrochloride?

Methodological Answer :

Ventilation : Use fume hoods during synthesis to avoid HCl vapor exposure .

PPE : Wear nitrile gloves, goggles, and lab coats. Hydrochloride salts can cause skin/eye irritation .

Waste Disposal : Neutralize aqueous waste with NaOH (pH 7–9) before disposal .

Q. How can researchers validate the purity of (2S,5R)-2,5-dimethylmorpholine hydrochloride?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.